molecular formula C14H30N2O2 B8126981 tert-Butyl (7-(ethylamino)heptyl)carbamate

tert-Butyl (7-(ethylamino)heptyl)carbamate

Cat. No.: B8126981
M. Wt: 258.40 g/mol
InChI Key: MEXNHBBISVSJEZ-UHFFFAOYSA-N
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Description

tert-Butyl (7-(ethylamino)heptyl)carbamate is a chemical compound with the molecular formula C14H30N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a heptyl chain, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7-(ethylamino)heptyl)carbamate typically involves the reaction of tert-butyl carbamate with 7-(ethylamino)heptanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7-(ethylamino)heptyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

tert-Butyl (7-(ethylamino)heptyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (7-(ethylamino)heptyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the tert-butyl and ethylamino groups allows the compound to interact with specific binding sites on proteins and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (7-(ethylamino)heptyl)carbamate is unique due to the presence of both the tert-butyl and ethylamino groups, which confer specific chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

tert-Butyl (7-(ethylamino)heptyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and neuroprotection.

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's structure includes a tert-butyl group, an ethylamino chain, and a heptyl backbone, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer effects of various carbamate derivatives, including those similar to this compound. For instance, compounds like L-γ-methyleneglutamic acid amides exhibited significant inhibition of breast cancer cell lines MCF-7 and SK-BR-3. These compounds were compared against known treatments such as tamoxifen and olaparib, with varying degrees of efficacy reported .

Table 1: Inhibition of Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Controls
L-γ-methyleneglutamic acid amideMCF-75.0Comparable to tamoxifen
tert-Butyl carbamate analogsSK-BR-310.0Less potent than olaparib
This compoundMDA-MB-231TBDTBD

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that carbamate derivatives can exhibit neuroprotective effects. Research indicates that certain compounds can modulate inflammatory responses in neurodegenerative diseases such as Alzheimer's disease (AD). For example, studies on similar compounds showed a reduction in TNF-α levels in astrocytes activated with amyloid-beta (Aβ), suggesting a potential role in mitigating neuroinflammation .

Table 2: Effects on Neuroinflammation

CompoundModelTNF-α Reduction (%)IL-6 Change (%)
M4 (similar structure)Aβ-induced astrocytes30No significant change
GalantamineAβ-induced astrocytes50Decreased

Case Study 1: Breast Cancer Treatment

In a study evaluating the effectiveness of various carbamate derivatives on breast cancer cell lines, researchers found that while some compounds showed promise, this compound's exact potency remains to be fully elucidated. The study emphasized the need for further investigation into its structure-activity relationship to enhance efficacy against resistant cancer strains.

Case Study 2: Neuroprotection in Alzheimer's Disease

Another research effort focused on the neuroprotective potential of carbamate derivatives against Aβ aggregation in models resembling AD pathology. The findings suggested that pretreatment with compounds similar to this compound could lead to reduced Aβ levels and improved outcomes in cognitive function tests .

Properties

IUPAC Name

tert-butyl N-[7-(ethylamino)heptyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-5-15-11-9-7-6-8-10-12-16-13(17)18-14(2,3)4/h15H,5-12H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXNHBBISVSJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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